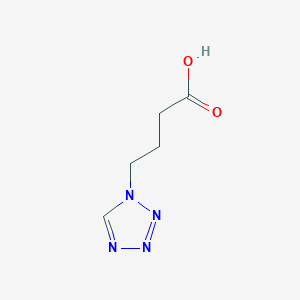

4-(1H-tetrazol-1-yl)butanoic acid

Übersicht

Beschreibung

4-(1H-tetrazol-1-yl)butanoic acid is a compound that is structurally related to neurotropic drugs such as phenibut, tolibut, and baclofen. These drugs are known for their effects on the nervous system, and the tetrazole moiety in these compounds is of particular interest due to its potential biological activity.

Synthesis Analysis

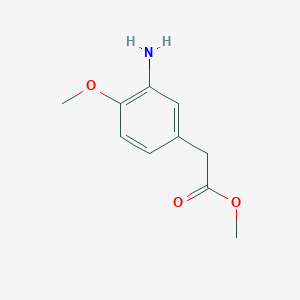

The synthesis of nonracemic 3-substituted 4-(1H-tetrazol-1-yl)butanoic acids involves a multi-step process. A key stage in the synthesis is the asymmetric addition of diethyl malonate to nitroalkenes, which is catalyzed by a nickel(II) complex of (S,S)-N,N'-dibenzylcyclohexane-1,2-diamine. This method allows for the creation of nonracemic compounds, which are important for producing substances with the desired biological activity without the presence of their less active or inactive mirror images .

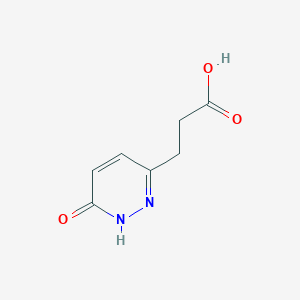

Molecular Structure Analysis

The molecular structure of 4-(1H-tetrazol-1-yl)butanoic acid includes a tetrazole ring, which is a five-membered ring consisting of four nitrogen atoms and one carbon atom. The tetrazole ring is known to mimic the carboxylate group, making it a bioisostere in drug design. The presence of the tetrazole ring in the structure of these compounds is significant as it can influence the biological activity and stability of the molecule.

Chemical Reactions Analysis

The synthesis of related compounds, such as 1-substituted 4-(5-tetrazolyl)thio-1-butanones, involves the reaction of 5-mercaptotetrazoles with 4-halogeno-1-butanones. This reaction is part of the process to create compounds with potential antiulcer activity. The structure-activity relationships of these compounds are important for understanding how changes in the molecular structure can affect their biological function .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(1H-tetrazol-1-yl)butanoic acid are not detailed in the provided papers, it can be inferred that the properties would be influenced by the presence of the tetrazole ring. The tetrazole ring can affect the acidity, solubility, and overall stability of the compound. These properties are crucial for the compound's potential as a drug, as they will affect its absorption, distribution, metabolism, and excretion in the body.

Wissenschaftliche Forschungsanwendungen

Tetrazoles as Carboxylic Acid Isosteres

- Scientific Field : Medicinal Chemistry .

- Application Summary : Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . They have not been found in nature; with rare exceptions, these compounds do not exhibit appreciable biological activity, but they are at the same time resistant to biological degradation .

- Methods of Application : The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety and different methods have been used for the synthesis of tetrazoles using different reaction conditions .

- Results or Outcomes : This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Tetrazoles in Antifungal Drugs

- Scientific Field : Medicinal Chemistry .

- Application Summary : Tetrazoles have been used in the development of antifungal drugs . Two structurally similar compounds, oteseconazole and quilseconazole, are currently in the stage of clinical trials .

- Methods of Application : These drugs work by inhibiting the fungal enzyme cytochrome P450 . They have a high degree of selectivity for this enzyme, which is believed to have a positive effect on their toxicity in comparison with known fungicidal preparations of the azole class .

- Results or Outcomes : The development of these drugs represents a notable advance in medicinal chemistry .

Tetrazoles in Oligonucleotide Synthesis

- Scientific Field : Biochemistry .

- Application Summary : 1H-Tetrazole and 5-(benzylsulfanyl)-1H-tetrazole (BTT) are widely employed in oligonucleotide synthesis as acidic activators of the coupling process .

- Methods of Application : The specific methods of application in oligonucleotide synthesis are not detailed in the source .

- Results or Outcomes : The use of tetrazoles in oligonucleotide synthesis has been found to be effective, but the specific results or outcomes are not detailed in the source .

Tetrazoles as Carboxylic Acid Bioisosteres

- Scientific Field : Medicinal Chemistry .

- Application Summary : Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .

- Methods of Application : The specific methods of application in this context are not detailed in the source .

- Results or Outcomes : The use of tetrazoles as carboxylic acid bioisosteres has been found to be beneficial in terms of boosting lipophilicity and enhancing bioavailability .

Tetrazoles as Negative Allosteric Modulator of GLP-1R

- Scientific Field : Medicinal Chemistry .

- Application Summary : Tetrazoles have been used in the development of drugs that act as negative allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R) . An example of such a compound is NNC0640 .

- Methods of Application : The specific methods of application in this context are not detailed in the source .

- Results or Outcomes : The use of tetrazoles in this context has been found to be effective, but the specific results or outcomes are not detailed in the source .

Tetrazoles as EP4 Receptor Agonists

- Scientific Field : Medicinal Chemistry .

- Application Summary : Tetrazoles have been used in the development of drugs that act as EP4 receptor agonists . An example of such a compound is KAG-308 .

- Methods of Application : The specific methods of application in this context are not detailed in the source .

- Results or Outcomes : The use of tetrazoles in this context has been found to be effective, but the specific results or outcomes are not detailed in the source .

Safety And Hazards

- Toxicity : While tetrazoles are generally considered safe, caution should be exercised due to potential toxicity.

- Handling : Use appropriate protective equipment (gloves, goggles) when handling this compound.

Zukünftige Richtungen

- Biological Studies : Investigate its biological activity, potential as a drug candidate, or role in disease pathways.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Applications : Assess its utility in materials science, catalysis, or medicinal chemistry.

Eigenschaften

IUPAC Name |

4-(tetrazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c10-5(11)2-1-3-9-4-6-7-8-9/h4H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKHGGBURKUCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629448 | |

| Record name | 4-(1H-Tetrazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-tetrazol-1-yl)butanoic acid | |

CAS RN |

92614-90-9 | |

| Record name | 4-(1H-Tetrazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

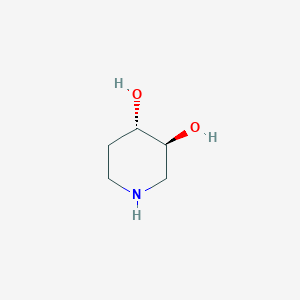

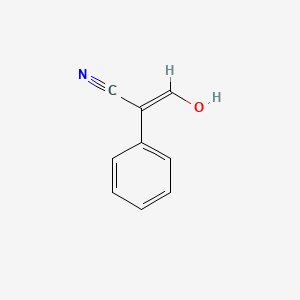

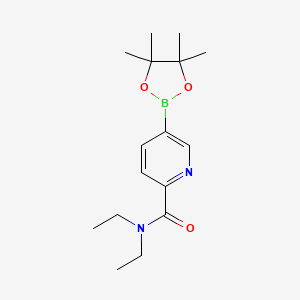

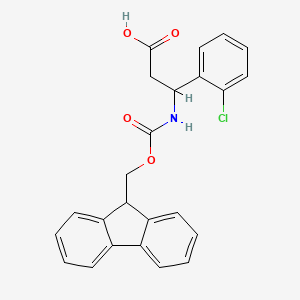

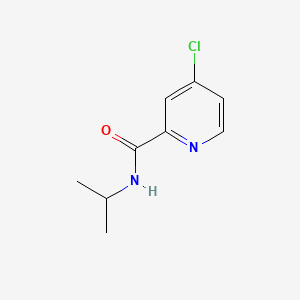

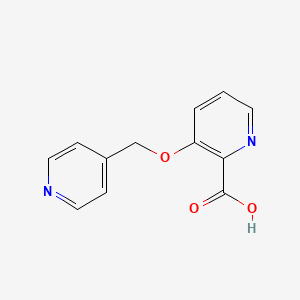

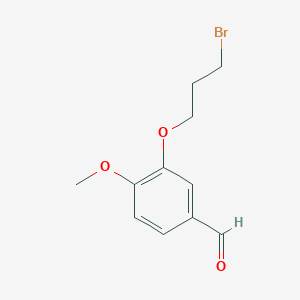

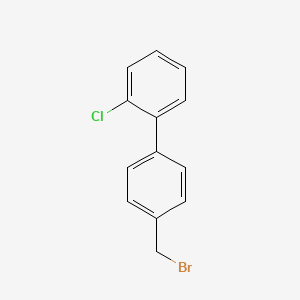

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)

![2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1322759.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)

![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)